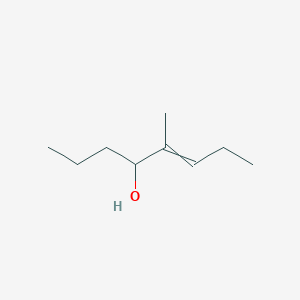

5-Methyloct-5-en-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143233-08-3 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

5-methyloct-5-en-4-ol |

InChI |

InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h6,9-10H,4-5,7H2,1-3H3 |

InChI Key |

RYIWDHRUNBWJCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=CCC)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methyloct 5 En 4 Ol

Unintended Formation and Mechanistic Investigations

The serendipitous formation of 5-Methyloct-5-en-4-ol has been observed as a side product in the alcoholysis of epoxidized polyisoprenes. This unintended synthesis provides valuable insights into the reactivity of epoxide systems and the mechanisms governing their rearrangement.

Formation via Oxirane Rearrangement during Alcoholysis of Epoxidized Polyisoprenes

The alcoholysis of 4,5-epoxy-4-methyloctane, which serves as a model compound for the repeating units of epoxidized 1,4-polyisoprene, can lead to the formation of this compound alongside the expected alkoxy alcohol. This reaction is typically catalyzed by a Lewis acid, such as cerium ammonium (B1175870) nitrate (B79036). The oxirane ring of the epoxide undergoes a rearrangement process, resulting in the formation of the unsaturated alcohol.

Elucidation of Reaction Mechanisms, e.g., Coordinative SN2 Pathways

Mechanistic studies suggest that the formation of this compound proceeds through a coordinative SN2 pathway. In this mechanism, the Lewis acid catalyst coordinates to the oxygen atom of the epoxide ring, activating it towards nucleophilic attack. The alcohol reactant can then attack one of the carbon atoms of the epoxide. Concurrently, a proton is abstracted from a neighboring carbon atom, leading to the elimination of water and the formation of a double bond, resulting in the rearranged product, this compound.

Influence of Reaction Conditions (Temperature, Solvent, Catalyst) on Product Distribution and Diastereoselectivity

The distribution of products in the alcoholysis of epoxidized polyisoprenes is highly dependent on the reaction conditions. Factors such as temperature, the nature of the solvent, and the choice of catalyst play a crucial role in determining the ratio of the desired alkoxy alcohol to the rearranged side products, including this compound.

| Reaction Condition | Effect on Product Distribution |

| Temperature | Higher temperatures generally favor the formation of rearrangement products like this compound over the direct alcoholysis product. |

| Solvent Polarity | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratios. Less polar solvents may favor the intramolecular rearrangement pathway. |

| Catalyst | The choice and concentration of the Lewis acid catalyst are critical. Stronger Lewis acids can promote the rearrangement pathway more effectively. |

These findings are critical for optimizing the desired reaction outcome, either to maximize the yield of the alkoxy alcohol by suppressing the rearrangement or, conversely, to potentially develop a synthetic route to allylic alcohols from epoxides.

Targeted Synthesis Approaches

The targeted synthesis of this compound, particularly in a stereoselective manner, requires strategic planning to control the formation of the chiral center at the C4 position.

Development of Stereoselective and Enantioselective Synthesis Routes

The creation of the tertiary stereocenter in this compound with a specific three-dimensional arrangement is a significant synthetic challenge. Enantioselective methods are crucial for accessing single enantiomers of this chiral alcohol, which is often a prerequisite for its use in biological or pharmaceutical applications.

One of the most reliable methods for introducing chirality at a specific center is through the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A plausible synthetic strategy for the enantioselective synthesis of this compound involves the use of a well-established chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. The general approach would involve the following key steps:

Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with a suitable carboxylic acid derivative to form an N-acyl derivative. For the synthesis of this compound, acylation with pentanoyl chloride would be appropriate.

Diastereoselective Enolate Formation and Alkylation: The N-acyl derivative is then treated with a base to form a chiral enolate. This enolate can then react with an appropriate electrophile. To construct the carbon skeleton of this compound, a subsequent diastereoselective addition of a propyl organometallic reagent (e.g., propylmagnesium bromide) to the ketone derived from the acylated auxiliary would be a key step. The steric bulk of the chiral auxiliary would direct the approach of the nucleophile, leading to the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: The final step involves the cleavage of the chiral auxiliary from the product, typically through hydrolysis or reduction, to afford the desired enantiomer of this compound.

The table below outlines a proposed synthetic sequence using a generic chiral auxiliary approach.

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Acylation of Chiral Auxiliary | Chiral Auxiliary (e.g., Evans auxiliary), n-BuLi, Pentanoyl Chloride | N-Pentanoyl Chiral Auxiliary |

| 2 | Diastereoselective Grignard Addition | Propylmagnesium Bromide, Lewis Acid (e.g., CeCl3) | Diastereomerically enriched tertiary alcohol adduct |

| 3 | Cleavage of Chiral Auxiliary | LiAlH4 or other suitable reagent | Enantiomerically enriched this compound |

This strategy, by leveraging the well-understood stereodirecting effects of chiral auxiliaries, offers a robust and predictable pathway to enantiomerically pure this compound. The specific choice of chiral auxiliary and reaction conditions would be critical in maximizing the diastereoselectivity of the key bond-forming step.

Asymmetric Catalysis in Carbon-Carbon Bond Formation (e.g., Allylation, Alkylation)

The creation of the chiral center at the C4 position in this compound is a primary challenge that can be addressed through asymmetric catalysis. Asymmetric allylic alkylation (AAA) and related C-C bond-forming reactions are among the most powerful methods for establishing quaternary and tertiary carbon stereocenters. chemrxiv.org These reactions typically involve the use of a transition metal catalyst complexed with a chiral ligand. The chiral catalyst creates a specific three-dimensional environment that forces the reaction to proceed along a pathway favoring one enantiomer over the other.

One of the most efficient ways to prepare enantioenriched allylic alcohols is through the asymmetric vinylation of aldehydes. nih.gov In the context of this compound, this would involve the addition of a vinyl organometallic reagent, corresponding to the pentenyl fragment, to butanal. The reaction's stereochemical course is dictated by the chiral catalyst. Various metal catalysts, including those based on palladium, iridium, rhodium, copper, and ruthenium, have been successfully used for asymmetric allylic alkylations. nih.gov For instance, iridium-catalyzed methods are notable because the nucleophile preferentially attacks the more-substituted end of the allyl intermediate, a crucial consideration for regioselectivity. nih.gov

The table below summarizes representative catalytic systems used in asymmetric C-C bond formation relevant to the synthesis of chiral allylic alcohols.

| Catalyst System | Ligand Type | Transformation | Typical Enantiomeric Excess (ee) | Reference |

| Palladium(II) | Chiral Oxazoline | Asymmetric Allylic Esterification | 86-99% | nih.govorganic-chemistry.org |

| Iridium(I) | Phosphoramidite | Allylation of Phenoxides/Alkoxides | High | nih.gov |

| Rhodium | Chiral Diene | Reductive Coupling of Alkynes | High | nih.gov |

| Zinc(II) | Chiral Amino Alcohol | Asymmetric Vinylation of Aldehydes | Up to 98% | nih.gov |

This table is interactive. Click on the headers to sort.

Diastereoselective Control in Functional Group Transformations

When a molecule already contains one or more stereocenters, the introduction of a new one requires diastereoselective control to ensure the correct relative stereochemistry. Functional group transformations, such as reductions or oxidations, near an existing chiral center can be influenced by that center's stereochemistry. This substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis. liverpool.ac.uk

For a precursor to this compound, such as a corresponding enone (5-methyloct-5-en-4-one), the reduction of the ketone can be guided by adjacent stereocenters or by directing groups within the molecule. For example, hydroxyl-directed reductions are a powerful strategy where an existing alcohol group coordinates to the reagent, delivering it to one face of the reactive site, thereby controlling the stereochemical outcome of the transformation. nih.gov This approach is particularly useful in the synthesis of polyol chains, which are common in many natural products. liverpool.ac.uk The choice of reagent and reaction conditions is critical for achieving high diastereoselectivity.

The following table outlines common functional group transformations and the factors that influence their diastereoselective outcomes.

| Transformation | Functional Group | Influencing Factors | Potential Outcome |

| Ketone Reduction | Ketone to Alcohol | Steric hindrance, Chelation control (e.g., with Lewis acids) | syn or anti diol |

| Epoxidation | Alkene to Epoxide | Directing groups (e.g., allylic alcohol), Reagent choice (e.g., m-CPBA vs. Vanadyl acetoacetonate) | syn or anti epoxy alcohol |

| Hydroboration | Alkene to Alcohol | Substrate conformation, Steric bulk of borane reagent | Specific diastereomer of the resulting alcohol |

This table is interactive. Click on the headers to sort.

Strategic Employment of Alkenes and Alcohols in Retrosynthetic Analysis

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key structural features are the secondary allylic alcohol and the trisubstituted alkene.

A logical retrosynthetic disconnection is the carbon-carbon bond between C4 and C5, which is formed in the key aldehyde vinylation step. This approach identifies butanal and a 2-methyl-1-pentenyl organometallic species as the immediate precursors. The vinyl species can be generated from a corresponding vinyl halide or, more fundamentally, from 2-methyl-1-pentyne. This strategy effectively utilizes an alkyne as a stable precursor to the reactive alkene (vinyl) component and an aldehyde as the precursor to the final alcohol functionality.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect C4-C5 Bond: This disconnection simplifies the molecule into two key synthons: a four-carbon electrophile and a five-carbon nucleophile.

Electrophile: Butanal

Nucleophile: A (Z)-2-methyl-1-pentenyl anion equivalent (e.g., a vinyl Grignard, vinyl lithium, or vinyl borane reagent).

Precursor to Nucleophile: The vinyl organometallic reagent can be synthesized from 2-methyl-1-pentyne via stereoselective hydroboration or another hydrometallation process. This makes the alkyne and the aldehyde the strategic starting materials for the synthesis.

This retrosynthetic plan highlights a convergent and efficient approach where the two main fragments of the molecule are prepared separately before being joined in a highly controlled, stereoselective manner.

Synthesis of Analogs and Related Scaffolds for Comparative Studies

The synthesis of analogs and related molecular scaffolds is essential for exploring structure-activity relationships (SAR), particularly in medicinal chemistry and materials science. By systematically modifying the structure of this compound, researchers can probe how changes in its shape, size, and functional groups affect its properties. The synthetic strategies discussed previously are often flexible enough to accommodate the use of different starting materials, allowing for the creation of a library of related compounds.

For example, by substituting butanal with other aldehydes (e.g., propanal, hexanal) in the vinylation reaction, one can modify the length of the alkyl chain at the C4 position. Similarly, using different alkynes as precursors for the vinylmetallic reagent allows for variation in the structure of the pentenyl group. A documented example of a structurally related compound is (E)-8-((tert-Butyldiphenylsilyl)oxy)-4-methyloct-4-en-1-ol, which features a longer carbon chain with a protected terminal alcohol. acs.org Such analogs are invaluable for comparative studies to understand the molecule's biological or chemical function.

The table below illustrates how modifications to the starting materials can lead to different analogs of this compound.

| Desired Analog Modification | Aldehyde Precursor | Alkyne Precursor | Resulting Analog Structure |

| Shorter C1-C3 chain | Propanal | 2-Methyl-1-pentyne | 4-Methylhept-4-en-3-ol |

| Longer C1-C3 chain | Hexanal | 2-Methyl-1-pentyne | 6-Methyldec-6-en-5-ol |

| Modified C6-C8 chain | Butanal | 2-Ethyl-1-pentyne | 5-Ethyloct-5-en-4-ol |

| Addition of terminal functional group | 4-(tert-Butyldiphenylsilyloxy)butanal | 2-Methyl-1-pentyne | 8-(tert-Butyldiphenylsilyloxy)-5-methyloct-5-en-4-ol |

This table is interactive. Click on the headers to sort.

Chemical Reactivity and Transformation Pathways of 5 Methyloct 5 En 4 Ol

Reactions Involving the Alkene Moiety

The trisubstituted double bond in 5-Methyloct-5-en-4-ol is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic addition reactions to the double bond of this compound will proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (C5), leading to the formation of a more stable tertiary carbocation at the more substituted carbon (C6).

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, typically resulting in anti-addition.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will follow Markovnikov's rule, with the hydrogen atom adding to C5 and the halide to C6 to form a haloalkane.

Hydration: Acid-catalyzed hydration of the alkene would also follow Markovnikov's rule, leading to the formation of a diol. However, this reaction can be complicated by the potential for rearrangements and the presence of the existing hydroxyl group.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound, being a sterically hindered allylic alcohol, could potentially participate in cross-metathesis reactions with other olefins in the presence of a suitable catalyst, such as a Grubbs' or Schrock's catalyst harvard.eduorganic-chemistry.org. The steric hindrance around the double bond may influence the efficiency of the reaction, and catalyst selection would be critical organic-chemistry.org. For instance, in the formation of trisubstituted olefins via cross-metathesis, catalysts with bulkier N-heterocyclic carbene ligands have shown greater efficiency organic-chemistry.org.

Mechanistic Studies of Rearrangement Reactions (e.g., Allylic Rearrangements)

Allylic alcohols like this compound are prone to allylic rearrangements, also known as allylic shifts, particularly under acidic conditions firsthope.co.in. This reaction involves the migration of the hydroxyl group from one allylic position to another, accompanied by a shift of the double bond.

The mechanism typically proceeds through the formation of a resonance-stabilized allylic carbocation firsthope.co.inwikipedia.org. Protonation of the hydroxyl group by an acid leads to the formation of a good leaving group (water). Departure of the water molecule generates an allylic carbocation, which can be represented by two resonance structures. Nucleophilic attack by water can then occur at either of the electrophilic carbon centers, leading to a mixture of isomeric allylic alcohols.

In the case of this compound, the initial carbocation formed at C4 would be in resonance with a carbocation at C6. Nucleophilic attack at C6 would lead to the formation of a rearranged product, 4-Methyloct-3-en-5-ol. The equilibrium between the two isomeric alcohols will be influenced by their relative thermodynamic stabilities.

Advanced Spectroscopic Elucidation Methodologies for the Structural and Stereochemical Analysis of 5 Methyloct 5 En 4 Ol

Mechanistic Studies of Mass Spectrometric Fragmentation Pathways for Structural Assignment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. For 5-Methyloct-5-en-4-ol (molar mass: 142.24 g/mol ), electron ionization (EI) would produce an energetically unstable molecular ion ([M]•+) that undergoes a series of predictable cleavage reactions. nih.govdummies.com

In the mass spectrometer, ionization often removes a non-bonding electron from the oxygen atom of the alcohol, creating a radical cation. youtube.com The subsequent fragmentation is driven by the high reactivity of this radical site, which has a strong tendency for electron pairing. youtube.comwikipedia.org Two primary radical site-initiated fragmentation pathways are prominent for alcohols: α-cleavage and cleavage at the allylic position.

α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. dummies.comlibretexts.orgyoutube.com For this compound, this can occur on either side of C4.

Cleavage of the C3-C4 bond results in the loss of a propyl radical (•CH₂CH₂CH₃) to yield a resonance-stabilized cation at m/z 99.

Cleavage of the C4-C5 bond is also possible, leading to the loss of a butenyl radical and formation of an ion at m/z 71.

Allylic Cleavage: The double bond in the molecule makes the C-C bonds adjacent to it (the allylic positions) susceptible to cleavage, which can lead to the formation of resonance-stabilized allylic cations. metwarebio.com Cleavage of the C3-C4 bond, which is both alpha to the alcohol and allylic to the double bond, is a particularly favorable process.

More significant for alcohols are rearrangement reactions, particularly dehydration. libretexts.org

Dehydration: Alcohols readily eliminate a molecule of water (H₂O, 18 amu) through a rearrangement process, leading to the formation of an alkene radical cation. libretexts.orgwhitman.edu For this compound, this would result in a significant peak at m/z 124 ([M-18]•+).

McLafferty Rearrangement: While more characteristic of carbonyl compounds, a McLafferty-type rearrangement is theoretically possible if a gamma-hydrogen is accessible for transfer to the oxygen radical cation, followed by cleavage of the beta-bond. ic.ac.uk

The following table summarizes the major expected fragmentation pathways for this compound under electron ionization.

| Fragmentation Type | Bond Cleaved | Neutral Loss | m/z of Detected Ion |

| α-Cleavage | C3 – C4 | Propyl radical (•C₃H₇) | 99 |

| α-Cleavage | C4 – C5 | Butenyl radical (•C₄H₇) | 71 |

| Dehydration | C-O and C-H | Water (H₂O) | 124 |

Application of Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution, including connectivity and stereochemistry.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to assemble the carbon skeleton and assign all proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule, typically over two to three bonds. It would be used to trace the connectivity of the two alkyl chains (C1-C2-C3 and C7-C8) and their connection to the core of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing critical information about stereochemistry. For this compound, NOESY/ROESY can be used to:

Determine the geometry of the C5-C6 double bond (E/Z isomerism) by observing correlations between the vinylic proton (H6) and either the C4 proton or the C7 methylene (B1212753) protons.

Establish the relative stereochemistry between the chiral center at C4 and the substituents on the double bond by observing through-space interactions.

The table below outlines key expected correlations in 2D NMR spectra for structural confirmation.

| 2D NMR Experiment | Key Expected Correlations | Information Gained |

| COSY | H4 ↔ H3; H7 ↔ H8 | Connectivity within alkyl fragments |

| HSQC | H1 ↔ C1; H4 ↔ C4; H6 ↔ C6 | Direct C-H attachments |

| HMBC | Me(on C5) ↔ C4, C5, C6 | Connectivity of the core structure |

| NOESY/ROESY | H4 ↔ H6; H4 ↔ H7 | Relative stereochemistry and double bond geometry |

The structure of this compound contains two elements of stereoisomerism: a chiral center at C4 and a C5=C6 double bond, which can exist in E or Z configuration. The combination of these elements results in the possibility of diastereomers. The ratio of these diastereomers in a given sample can be determined by ¹H NMR spectroscopy. researchgate.netacs.org

Diastereomers are chemically distinct and, in a chiral environment (such as an NMR solvent or even through intramolecular effects), their corresponding nuclei will have slightly different chemical shifts. The proton attached to the chiral center (H4) is particularly sensitive to the local stereochemical environment. Therefore, the ¹H NMR spectrum of a diastereomeric mixture of this compound would likely show separate, resolved signals for the H4 proton of each diastereomer. The relative ratio of the diastereomers can be accurately determined by integrating these distinct signals. researchgate.net In cases where signals overlap, more advanced techniques such as band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate quantification. rsc.orgnih.gov

A hypothetical ¹H NMR data set for a diastereomeric mixture is presented below.

| Proton Signal | Diastereomer A (ppm) | Diastereomer B (ppm) | Integration Ratio |

| H4 (Carbinol proton) | 4.15 (multiplet) | 4.12 (multiplet) | 2.5 : 1 |

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., Optical Rotation, ECD)

While NMR can determine the relative arrangement of atoms, chiroptical techniques are required to determine the absolute configuration (R/S) of a chiral molecule. spectroscopyeurope.commdpi.com

Optical Rotation: This is the measurement of the rotation of plane-polarized light by a chiral compound. While the magnitude and sign ([α]D) are characteristic physical constants for an enantiomerically pure compound, predicting the absolute configuration from the sign of rotation alone is not reliable without reference to known compounds.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum, with positive and negative Cotton effects, is a sensitive probe of the three-dimensional structure. For allylic alcohols like this compound, the exciton (B1674681) chirality method (ECM) is a powerful approach for determining the absolute configuration of the alcohol center. nih.govnih.gov The method involves chemically attaching a chromophore (e.g., p-bromobenzoate) to the hydroxyl group. The electronic transitions of this new chromophore and the existing alkene chromophore can couple through space. The sign of the resulting "exciton couplet" in the ECD spectrum is directly related to the helical arrangement of the two chromophores, which in turn depends on the absolute configuration at C4. nih.gov By comparing the experimental ECD spectrum to theoretical predictions or established rules, the absolute stereochemistry can be assigned. nih.govnih.gov

| Technique | Principle | Application to this compound |

| Optical Rotation | Measures rotation of plane-polarized light. | Provides a characteristic value for an enantiomerically pure sample but is insufficient for de novo assignment. |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light. | Using the exciton chirality method on a chromophore-derivatized molecule allows for the determination of the absolute configuration (R/S) at C4. |

Computational and Theoretical Investigations of 5 Methyloct 5 En 4 Ol

Conformational Analysis and Energetic Landscapes

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map out this energetic landscape. The process typically involves a systematic search of the conformational space by rotating the rotatable bonds in the molecule, such as the C-C and C-O bonds. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum.

The relative energies of the stable conformers of 5-Methyloct-5-en-4-ol are influenced by a delicate balance of several factors, including:

Steric Hindrance: Repulsive interactions between bulky groups, such as the ethyl, propyl, and methyl groups, which will favor conformations where these groups are far apart.

Torsional Strain: The energy cost associated with eclipsing interactions between adjacent atoms or groups. Staggered conformations are generally lower in energy.

Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond forming between the hydroxyl group and the π-electrons of the double bond can stabilize certain conformations.

A hypothetical conformational analysis would likely identify several low-energy conformers. The global minimum would be the conformer that best minimizes steric clashes and torsional strain, potentially stabilized by weak intramolecular forces. The energetic landscape would show these stable conformers as valleys, separated by energy barriers corresponding to the transition states for rotation between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | C3-C4-C5-C6: ~180 (anti) | 0.00 | 45.2 |

| 2 | C3-C4-C5-C6: ~60 (gauche) | 0.85 | 20.1 |

| 3 | C4-C5-C6-C7: ~120 | 1.50 | 9.8 |

| 4 | C2-C3-C4-O: ~-60 | 2.10 | 4.9 |

Note: This table is illustrative and based on general principles of conformational analysis for similar acyclic alcohols. Actual values would require specific DFT calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its reactivity. Methods like DFT with appropriate basis sets are used to calculate various electronic properties of this compound.

The electronic structure analysis typically involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond and the oxygen atom of the hydroxyl group. The LUMO is likely to be an antibonding orbital associated with the C=C bond.

Reactivity profiles can be further elucidated by calculating electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. Regions of negative potential (typically around the oxygen atom) indicate sites susceptible to electrophilic attack, while regions of positive potential (around the hydroxyl hydrogen and hydrogens on carbons alpha to the oxygen) are prone to nucleophilic attack.

Transition State Characterization for Reaction Mechanisms

Quantum chemical calculations are invaluable for investigating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

For this compound, several reactions could be computationally studied, such as its acid-catalyzed dehydration. This reaction could proceed via different pathways, leading to various diene products. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This would allow for the determination of the most favorable reaction pathway. For instance, the dehydration of a tertiary alcohol like this compound is expected to proceed through a carbocation intermediate stackexchange.comlibretexts.orgmasterorganicchemistry.com. Computational studies can pinpoint the transition state for the formation of this carbocation and subsequent proton abstraction steps.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H+ | 0.0 |

| Intermediate 1 | Protonated alcohol | -5.2 |

| Transition State 1 | C-O bond cleavage | 15.8 |

| Intermediate 2 | Tertiary carbocation + H2O | 10.1 |

| Transition State 2 | Proton abstraction | 18.3 |

| Product | Conjugated diene + H3O+ | -12.5 |

Note: This table represents a plausible energy profile for an acid-catalyzed dehydration reaction. The values are hypothetical and would need to be confirmed by actual quantum chemical calculations.

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the presence of a magnetic field, it is possible to predict their chemical shifts. These calculations are often performed on an ensemble of low-energy conformers to obtain a Boltzmann-averaged spectrum that can be directly compared with experimental data. The accuracy of these predictions has become quite high, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C with modern DFT methods nih.govrsc.orgchemrxiv.orgresearchgate.netmdpi.com.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be scaled by an empirical factor to account for anharmonicity and other systematic errors, resulting in a predicted IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C=C stretch of the alkene in this compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (O-H) | ~1.5-3.5 ppm |

| ¹H NMR Chemical Shift (vinylic H) | ~5.0-5.5 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~70-80 ppm |

| ¹³C NMR Chemical Shift (vinylic C) | ~120-140 ppm |

| IR Frequency (O-H stretch) | ~3400-3500 cm⁻¹ |

| IR Frequency (C=C stretch) | ~1650-1670 cm⁻¹ |

Note: These are typical ranges for the specified functional groups and would be refined by specific calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a large number of solvent molecules (e.g., water).

For this compound, an MD simulation could provide insights into:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the hydroxyl group of this compound.

Conformational Dynamics: The transitions between different conformers in solution can be observed directly, providing information on the flexibility of the molecule and the energy barriers between conformers in a condensed phase.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated, which is important for understanding its behavior in various applications.

The trajectory from an MD simulation provides a wealth of information that can be analyzed to understand the microscopic behavior of this compound in a realistic environment, complementing the insights gained from quantum chemical calculations on isolated molecules.

Biological and Ecological Contexts of 5 Methyloct 5 En 4 Ol Analogs

Potential Role in Natural Product Biosynthesis Pathways

The biosynthesis of branched-chain unsaturated alcohols in nature typically follows established pathways responsible for generating structural diversity in lipids and terpenoids. Analogs of 5-Methyloct-5-en-4-ol, which are characterized by their methyl-branched and unsaturated C8 and C9 skeletons, likely arise from either fatty acid or polyketide biosynthesis pathways, or from the terpenoid pathway.

Terpenoids: Terpenes represent a vast and diverse class of natural products, constructed from isoprene (B109036) units. researchgate.net The biosynthesis of these compounds involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as fundamental building blocks. researchgate.net While many terpenoids are hydrocarbons, a significant number are functionalized with hydroxyl groups, forming terpenoid alcohols. Given that this compound possesses a carbon skeleton that can be conceptually dissected into isoprene-like units, it is plausible that its analogs could be products of terpenoid biosynthesis. The structural diversity of terpenes is generated by terpene cyclases, which transform simple linear precursors into a wide array of cyclic and acyclic products. researchgate.net

Polyacetylenes and other branched-chain alcohols: The biosynthesis of branched-chain higher alcohols has been a subject of interest, particularly in the context of biofuel production. nih.gov Metabolic engineering approaches in organisms like Escherichia coli have demonstrated that by diverting intermediates from highly active amino acid biosynthetic pathways, it is possible to produce a variety of higher alcohols, including isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. nih.gov These processes utilize 2-keto acid intermediates which are then converted to alcohols. nih.gov Furthermore, the natural metabolic networks of some organisms can be expanded to produce non-natural, longer-chain alcohols with varying carbon numbers by engineering the chain elongation activity of certain enzymes. nih.govmagtech.com.cn This indicates that pathways for the synthesis of branched-chain alcohols exist and can be manipulated.

The structural table below includes compounds that are representative of the types of branched-chain alcohols and related structures found in nature.

| Compound Name | Molecular Formula | Natural Context/Significance |

| Isobutanol | C4H10O | Product of amino acid metabolism; biofuel potential |

| 2-Methyl-1-butanol | C5H12O | Product of amino acid metabolism; biofuel potential |

| 3-Methyl-1-butanol | C5H12O | Product of amino acid metabolism; fusel alcohol |

| 1-Octen-3-ol | C8H16O | Component of mushroom flavor; insect attractant |

| Linalool (B1675412) | C10H18O | Terpenoid alcohol found in many flowers and spice plants |

Enzymatic Transformations and Biocatalytic Synthesis of Related Structures

The synthesis of chiral alcohols, such as the potential stereoisomers of this compound, is a significant area of research in biocatalysis. Enzymes offer a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.govlongdom.org

Enzymatic Reductions: A common biocatalytic approach for synthesizing chiral alcohols is the asymmetric reduction of a corresponding ketone. magtech.com.cn This transformation is often catalyzed by oxidoreductases, such as alcohol dehydrogenases, which utilize cofactors like NADH. These enzymatic reactions are known for their high enantioselectivity and can be performed under mild conditions. nih.gov The biocatalytic reduction of ketones is a widely used method for producing chiral aromatic and aliphatic alcohols that serve as building blocks in the pharmaceutical and fine chemical industries. nih.gov

Lipase-Catalyzed Reactions: Lipases are another important class of enzymes used in the synthesis and resolution of chiral alcohols. They can catalyze esterification and transesterification reactions with high enantioselectivity. For instance, unsaturated fatty acid glucosides have been prepared through enzymatic esterification in non-aqueous media, demonstrating the utility of lipases in modifying complex molecules containing alcohol functionalities.

The advantages of using biocatalysts in the synthesis of chiral alcohols include:

High Enantioselectivity: Enzymes can distinguish between enantiomers, leading to products with high optical purity. longdom.org

Regioselectivity: Enzymes can target specific functional groups in a molecule, avoiding the need for protecting groups. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically carried out at ambient temperature and pressure, which prevents the degradation of sensitive molecules. nih.govmagtech.com.cn

The table below lists enzymes commonly used in the synthesis of chiral alcohols.

| Enzyme Class | Type of Reaction | Typical Substrates |

| Alcohol Dehydrogenase | Asymmetric reduction | Ketones |

| Lipase (B570770) | Kinetic resolution (esterification/transesterification) | Racemic alcohols |

| Ketoreductase | Asymmetric reduction | Ketones |

Occurrence and Significance in Chemical Ecology

Unsaturated alcohols, including those with branched chains, are frequently encountered as semiochemicals in the natural world. mmsl.cz These compounds play crucial roles in mediating interactions between organisms.

Pheromones: Many insect species utilize methyl-branched alcohols and their derivatives as pheromones for communication. rsc.org These chemical signals can be involved in attracting mates (sex pheromones), signaling alarm, or marking trails. The specific structure of the molecule, including the position of the methyl group and the double bond, as well as its stereochemistry, is often critical for its biological activity. pnas.org For example, various methyl-branched secondary alcohols have been identified as aggregation pheromones in weevils. rsc.org The diversity of these compounds reflects the vast array of insect species and their specific communication needs. rsc.org

Kairomones and Allomones: Beyond intraspecific communication, branched and unsaturated alcohols can also act as kairomones (beneficial to the receiver) or allomones (beneficial to the emitter). For instance, 1-octen-3-ol, a volatile compound found in mushrooms and cattle odor, is a potent attractant for certain insects like tsetse flies and mosquitoes. mmsl.cz This demonstrates how such compounds can be exploited by one organism to locate a food source. The breakdown of unsaturated cuticular hydrocarbons on insects can also generate volatile alcohols and other compounds that may act as semiochemicals, potentially signaling the presence of a dead individual (necromones).

The role of a compound like this compound or its analogs as a semiochemical would be highly dependent on the specific ecological context. Its volatility and chemical structure make it a plausible candidate for a signaling molecule, but its specific function, if any, would need to be determined through detailed behavioral and electrophysiological studies with relevant organisms.

The following table provides examples of unsaturated and/or branched alcohols with known semiochemical functions.

| Compound Name | Molecular Formula | Semiochemical Function | Organism(s) |

| 1-Octen-3-ol | C8H16O | Attractant (Kairomone) | Tsetse flies, Mosquitoes |

| (E,Z)-2,13-Octadecadien-1-ol | C18H34O | Sex Pheromone | Synanthedon pictipes (Lesser peachtree borer) |

| 4-Methyl-3-heptanol | C8H18O | Aggregation Pheromone | Scolytus multistriatus (Elm bark beetle) |

| Sulcatol (6-Methyl-5-hepten-2-ol) | C8H16O | Aggregation Pheromone | Gnathotrichus sulcatus (Ambrosia beetle) |

Environmental Fate and Degradation Mechanisms of 5 Methyloct 5 En 4 Ol

Photochemical Degradation Pathways in Environmental Matrices

There is currently no available research on the photochemical degradation of 5-Methyloct-5-en-4-ol. Studies investigating its reaction with atmospheric oxidants such as hydroxyl radicals, ozone, or nitrate (B79036) radicals, which would determine its atmospheric lifetime and potential for forming secondary organic aerosols, have not been published.

Chemical Degradation in Aquatic and Atmospheric Environments

Information regarding the chemical degradation of this compound in aquatic and atmospheric environments is not present in the scientific literature. Key data on processes such as hydrolysis, which could be relevant in aquatic systems, are unavailable.

Biodegradation Studies and Identification of Microbial Metabolites

No studies on the biodegradation of this compound by microorganisms in soil or water have been found. As a result, there is no information on its biodegradability, the microbial species that might be capable of its degradation, or the metabolic pathways and resulting metabolites.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthesis Routes with Improved Efficiency

The synthesis of specific stereoisomers of 5-Methyloct-5-en-4-ol is a primary challenge for unlocking its potential. Future research should focus on developing efficient and highly selective synthetic routes.

Key Research Objectives:

Asymmetric Vinylation and Alkynylation: The addition of vinyl or alkynyl organometallic reagents to pentanal, followed by selective reduction of the alkyne, is a plausible route. Research into chiral catalysts for these additions could provide enantiomerically enriched this compound. Highly enantioselective and catalytic vinylation of aldehydes has been shown to produce a variety of allylic alcohols organic-chemistry.org.

Dynamic Kinetic Resolution: This technique, which combines enzymatic resolution with in-situ racemization of the starting material, could be a powerful tool. The combination of a lipase (B570770) for enantioselective esterification with a metal catalyst (like ruthenium or vanadium) for racemizing the alcohol can transform a racemic mixture into a single, highly optically pure allylic acetate (B1210297) organic-chemistry.org. Applying this to this compound could provide high yields of a single enantiomer.

Substrate-Controlled Synthesis: Employing chiral auxiliaries or reagents to direct the stereochemical outcome of key bond-forming reactions is another promising avenue.

| Synthesis Strategy | Potential Advantage | Relevant Precedent |

| Asymmetric Vinylation | Direct formation of chiral center | Catalytic asymmetric addition of alkenylzincs to aldehydes organic-chemistry.org |

| Dynamic Kinetic Resolution | Theoretical 100% yield of one enantiomer | Lipase and ruthenium complex for resolving allylic alcohols organic-chemistry.org |

| Grignard Addition | Utilizes readily available starting materials | Iterative use of Grignard reaction and rearrangement for polyene synthesis organic-chemistry.org |

Comprehensive Investigation of Reactivity under Diverse Conditions

The reactivity of this compound is dictated by the interplay between its hydroxyl group and the adjacent double bond. A thorough investigation of its behavior under various reaction conditions is essential.

Areas for Investigation:

Oxidation Reactions: The conversion of allylic alcohols to the corresponding α,β-unsaturated ketones or aldehydes is a fundamental transformation in organic synthesis kobe-u.ac.jp. Research should explore environmentally benign oxidation methods, such as those using molecular oxygen with catalysts like palladium on carbon or copper/TEMPO systems kobe-u.ac.jpresearchgate.net. Investigating the chemoselectivity—oxidation of the alcohol without affecting the double bond—will be critical. An iron-catalyzed aerobic oxidation of allylic alcohols has been developed, highlighting the ongoing search for green catalysts researchgate.net.

Rearrangement Reactions: Allylic alcohols are prone to rearrangement reactions, such as the Meyer-Schuster rearrangement or researchgate.netresearchgate.net-sigmatropic rearrangements (e.g., Overman rearrangement if converted to an imidate) organic-chemistry.org. Studying these transformations for this compound could yield structurally diverse products. Hot water has even been shown to act as a mild acid catalyst for promoting the 1,3-rearrangement of allylic alcohols organic-chemistry.org.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions that can occur at either the α (SN2) or γ (SN2') position, leading to a variety of functionalized products.

Advanced In Silico Modeling for Predictive Chemistry and Material Science Applications

Computational chemistry offers a powerful lens for predicting the properties and reactivity of this compound before engaging in extensive lab work.

Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the conformational preferences of the molecule and its interactions with solvents or catalysts. For instance, MD simulations have been used to rationalize the enantioselectivity of enzymes like linalool (B1675412) dehydratase isomerase when acting on allylic alcohol substrates acs.orgacs.org.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum methods can predict reaction pathways, transition state energies, and spectroscopic properties. This can help elucidate reaction mechanisms, such as the borrowing hydrogen mechanism, which is relevant for C-C bond formation using alcohols as alkylating agents researchgate.net.

Process Modeling: For potential large-scale applications, process simulation software like Aspen Plus can be used to model production scenarios, optimize energy consumption, and assess economic viability, as has been done for the synthesis of allyl alcohol from glycerol (B35011) mdpi.com.

| Modeling Technique | Application for this compound | Example in Literature |

| Molecular Dynamics (MD) | Predicting enzyme-substrate binding and selectivity | Simulating linalool dehydratase with α-methyl allyl alcohols acs.org |

| Quantum Chemistry (DFT) | Elucidating reaction mechanisms and transition states | Analyzing borrowing hydrogen pathways for indole (B1671886) alkylation researchgate.net |

| Process Simulation | Designing and optimizing potential large-scale production | Aspen Plus modeling of allyl alcohol synthesis from glycerol mdpi.com |

Exploration of its Role as a Precursor or Intermediate in Complex Molecule Synthesis

The functional groups within this compound make it a potentially valuable building block for the synthesis of more complex molecules, such as natural products or active pharmaceutical ingredients.

Potential Synthetic Applications:

Chiral Pool Synthesis: Enantiomerically pure this compound can serve as a chiral starting material, where its stereocenter is incorporated into a larger target molecule.

Tandem Reactions: Its structure is amenable to tandem or cascade reactions, where multiple transformations occur in a single pot, increasing synthetic efficiency. For example, a one-pot isomerization/oxidation procedure can convert tertiary allylic alcohols into β-disubstituted-α,β-unsaturated enones organic-chemistry.org.

Platform Chemical: Allyl alcohol itself is a crucial raw material for various industries, used in plastics, adhesives, and fragrances eurekalert.org. As a substituted allylic alcohol, this compound could be a precursor to specialty polymers or fine chemicals with unique properties.

Deepening Understanding of Environmental Transformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its lifecycle and potential impact. Research in this area would focus on its persistence, degradation, and transformation in various environmental compartments.

Key Research Questions:

Biodegradation: What microbial pathways are capable of degrading this compound? The alcohol and alkene functional groups are common in nature, suggesting that microorganisms likely exist that can metabolize this compound, potentially via oxidation of the alcohol and subsequent cleavage of the carbon chain.

Abiotic Degradation: How does the compound degrade in the absence of biological activity? This includes studying its reactivity with atmospheric oxidants (e.g., hydroxyl radicals, ozone) and its potential for photolysis (degradation by sunlight).

Transformation Products: What are the intermediate and final products of its degradation? Identifying these transformation products is key to understanding the full environmental impact, as some degradation products can be more persistent or toxic than the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.